molecular formula C12H16ClNO2 B3149348 Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate CAS No. 67044-03-5

Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Cat. No.: B3149348
CAS No.: 67044-03-5
M. Wt: 241.71 g/mol
InChI Key: AOPIPZNDESBQRI-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of propanoic acid, with an ethyl ester group and a 4-chlorophenylmethylamino group attached to the third carbon . This compound has been synthesized and studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an ethyl ester group and a 4-chlorophenylmethylamino group attached to a propanoic acid backbone . The average mass of the molecule is 212.673 Da and the monoisotopic mass is 212.060410 Da .

Scientific Research Applications

  • Spectroscopic and Diffractometric Studies : Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has been characterized using various spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to its polymorphic forms. This research underscores the compound's importance in pharmaceutical development and material science (Vogt et al., 2013).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds to this compound have provided insights into their molecular configuration, intermolecular interactions, and potential applications in material sciences (Zhang, Zhang, & Guo, 2009).

  • Applications in Dye Synthesis : Research has shown the use of similar compounds in the synthesis of disperse dyes, highlighting their potential applications in textile dyeing and coloration processes (Abolude et al., 2021).

  • Antimicrobial Activity : The compound and its derivatives have been explored for their antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Radwan et al., 2020).

  • Bioassay and Biological Potentials : There's ongoing research into the bioactivity of this compound derivatives, including studies on their insecticidal properties and potential as insect growth regulators (Devi & Awasthi, 2022).

  • Novel Derivative Synthesis : The compound is used in the synthesis of novel derivatives, which are being investigated for their potential as antimicrobial and anticancer agents, underscoring the compound's significance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPIPZNDESBQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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